5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
Properties
IUPAC Name |
5-amino-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-10-7(12)5-2-3-11(9)4-6(5)8(10)13/h5-6H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMJCOYXWQTFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound of interest within the pyrrolo[3,4-c]pyridine family. This family of compounds has been noted for a variety of biological activities, including analgesic, sedative, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Structure and Synthesis
The structure of this compound features a bicyclic ring system that includes a pyrrole fused to a pyridine nucleus. This unique structure contributes to its diverse biological activities. The synthesis of derivatives from this compound is often explored to enhance its pharmacological properties.
Analgesic and Sedative Properties
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant analgesic and sedative effects. In particular, studies have shown that certain derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione demonstrated analgesic activity in animal models. For instance:
- In the “writhing test” , selected derivatives exhibited higher activity than aspirin and comparable effects to morphine .
- The compounds were tested for their ability to inhibit locomotor activity in mice, showing statistically significant results which suggest potential sedative properties .
Antimicrobial Activity
The antimicrobial potential of pyrrolo[3,4-c]pyridine derivatives has also been documented. For example:
- Certain derivatives demonstrated moderate activity against Staphylococcus aureus and Candida albicans, indicating their potential as antimicrobial agents .
- The structure-activity relationship studies suggest that modifications in the chemical structure can significantly influence the antimicrobial efficacy of these compounds.
Anticancer Activity
Pyrrolo[3,4-c]pyridine derivatives have been investigated for their anticancer properties:
- A study highlighted that specific derivatives showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells. This selectivity is crucial for developing safer cancer therapeutics .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Toxicity Case Study : A report on 5-amino-2-(trifluoromethyl)pyridine revealed severe toxicity leading to methemoglobinemia after inhalation exposure. Although this compound differs slightly from this compound, it underscores the importance of understanding the safety profiles of compounds in this class .
- Pharmacokinetics : In vivo pharmacokinetic studies on similar compounds indicated low plasma exposure and high clearance rates, suggesting a need for further optimization to enhance therapeutic efficacy while minimizing side effects .
Scientific Research Applications
Medicinal Chemistry
The compound is structurally related to the pyrrolidine and pyrrolopyridine classes of compounds, which have been extensively studied for their pharmacological properties.
- MPS1 Inhibition : One of the prominent applications of derivatives of this compound is in the development of MPS1 (Monopolar Spindle 1) inhibitors. MPS1 is a crucial protein kinase involved in the spindle assembly checkpoint during cell division. Aberrant expression of MPS1 is linked to various cancers, making it a target for cancer therapy. Research has shown that compounds based on the pyrrolo[3,4-c]pyridine scaffold exhibit potent inhibitory effects on MPS1, leading to cell death in cancerous cells with chromosomal instability .
- Structure-Based Drug Design : The design of selective MPS1 inhibitors has involved structure-based approaches that optimize binding affinity and selectivity through modifications of the pyrrolo[3,4-c]pyridine core . This highlights the compound's versatility in drug design frameworks.
Biological Research
5-Amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione serves as a valuable tool in biological studies:
- Cellular Mechanism Studies : Its derivatives have been utilized to investigate cellular mechanisms underlying cancer cell survival and proliferation. The inhibition of MPS1 by these compounds provides insights into the roles of spindle assembly checkpoints in tumorigenesis .
- Potential Neuroprotective Effects : Preliminary studies suggest that similar compounds may exhibit neuroprotective properties, although more research is needed to establish their efficacy and mechanisms .
Therapeutic Potential
The therapeutic implications of this compound are promising:
- Cancer Treatment : Given its role as an MPS1 inhibitor, this compound could be developed into a therapeutic agent for treating various cancers, particularly those characterized by chromosomal instability .
- Combination Therapies : Its potential use in combination therapies with other anticancer agents could enhance treatment efficacy and overcome resistance mechanisms observed in cancer cells .
Case Study 1: Development of Selective MPS1 Inhibitors
A study focused on optimizing MPS1 inhibitors based on the pyrrolopyridine scaffold demonstrated that specific modifications led to increased potency and selectivity against MPS1. The research highlighted the importance of structural modifications in enhancing drug-like properties while minimizing off-target effects .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Impact of Substituents on Activity
- Amino vs. Hydroxypropyl-Arylpiperazine Groups: The target compound’s amino group may favor interactions with opioid or serotonin receptors, whereas hydroxypropyl-arylpiperazine derivatives () exhibit enhanced analgesic effects due to dual receptor modulation .
- Methyl Group vs. Oxadiazole Bioisosteres : While the methyl group in the target compound improves metabolic stability, oxadiazole substitution in 5h () enhances antitubercular potency by improving target binding to QcrB .
Mechanistic Insights
- Analgesic Mechanisms : Derivatives with bulky substituents (e.g., hydroxypropyl-arylpiperazine) likely act via multi-target mechanisms, combining COX inhibition and opioid receptor modulation, whereas the target compound’s simpler structure may favor selective pathways .
- Antimicrobial Action : QcrB inhibition in M. tuberculosis () is unique to derivatives with electron-deficient substituents, a feature absent in the target compound .
Preparation Methods
Synthesis of N-Substituted Derivatives
A representative method involves reacting 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones with dibromoalkanes or bromo-chloroalkanes under reflux conditions to yield N-substituted intermediates. These intermediates serve as precursors for further amination steps.
Cyclization and Ring Closure
Cyclization reactions are typically carried out in acidic media such as acetic acid with catalytic hydrochloric acid to facilitate ring closure and formation of the hexahydro-pyrrolopyridine core. This method is effective for constructing fused bicyclic systems with active methylene compounds.
Representative Reaction Scheme
- Starting Material Preparation: 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Alkylation: Reaction with 1,2-dibromoethane or 1-bromo-2-chloroethane under reflux to yield N-substituted intermediates.
- Amination: Introduction of amino group at position 5 via nucleophilic substitution or reductive amination.
- Cyclization: Acid-catalyzed ring closure in acetic acid and catalytic HCl.
- Carbonylation: Triphosgene treatment to install dione groups at positions 1 and 3 of the pyrrolopyridine ring.
Analytical and Research Findings
- Yields: The overall yields for the preparation of this compound and its derivatives range between 39% and 78%, depending on the specific step and reagents used.
- Purification: Products are typically purified by recrystallization or column chromatography using silica gel with solvents such as dichloromethane/methanol mixtures.
- Characterization: Structural confirmation is achieved by spectroscopic methods including IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry. Elemental analysis further confirms purity and composition.
- Pharmacological Relevance: Derivatives synthesized by these methods have demonstrated significant analgesic and sedative activities with low toxicity, indicating the efficiency of the synthetic routes for biologically active compounds.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Alkylation | 4-methoxy-6-methyl-pyrrolopyridine + dibromoalkane, reflux | 50-78 | Formation of N-substituted intermediates |
| 2 | Amination | Ammonia or amine source, reflux or substitution | 40-60 | Introduction of 5-amino group |
| 3 | Cyclization | Acetic acid, catalytic HCl, reflux | 50-70 | Ring closure to form hexahydro core |
| 4 | Carbonylation (Dione formation) | Triphosgene, TEA, DCM, 0°C to 50°C | 39-50 | Formation of 1,3-dione functionality |
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Multi-step synthesis is typically required, involving cyclocondensation, functional group modifications, and purification via column chromatography. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyridine ring formation .
- Purification : Recrystallization in ethanol or methanol yields >90% purity .
Table 1 : Example Synthetic Steps
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Cyclization | DMF, 70°C, 12h | 65% | Optimized for ring closure |
| Amination | NH3/MeOH, RT | 78% | Excess ammonia improves substitution |
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic signals (e.g., pyrrolidine NH at δ 3.2–3.5 ppm; carbonyl C=O at ~170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry of the hexahydro ring system .
Q. How can HPLC methods be developed for purity analysis?
- Methodological Answer : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30). Detect at 254 nm for optimal UV absorption. Retention time: ~8.2 min .
Q. What in vitro screening approaches are recommended for pharmacological profiling?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorometric substrates .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa) with IC50 calculations .
Advanced Research Questions
Q. What computational approaches predict reactivity and stability?
- Methodological Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screen against protein targets (e.g., PDE inhibitors) using AutoDock Vina .
Q. How to design SAR studies for optimizing bioactivity?
- Methodological Answer :
- Systematic substitution : Replace the 2-methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance target binding .
- Bioactivity testing : Compare IC50 values across analogs (see Table 2 ).
Table 2 : SAR of Derivatives
| Derivative | R-Group | IC50 (μM) | Target |
|---|---|---|---|
| Parent | 2-methyl | 12.3 | Kinase X |
| Analog 1 | 2-isopropyl | 5.8 | Kinase X |
Q. How to resolve contradictions in biological activity data?
- Methodological Answer :
- Orthogonal assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) .
- Model validation : Use isogenic cell lines to exclude off-target effects .
Q. What advanced engineering techniques improve synthesis scalability?
- Methodological Answer :
- Flow chemistry : Continuous processing reduces reaction time by 40% .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via response surface modeling .
Q. How to design metabolic stability studies?
- Methodological Answer :
- Liver microsomes : Incubate compound (1 µM) with NADPH cofactor; monitor degradation via LC-MS over 60 min .
- Metabolite ID : Use high-resolution MS/MS to detect hydroxylated or demethylated products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
